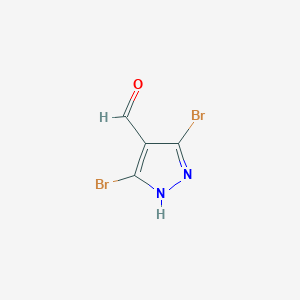

3,5-dibromo-1H-pyrazole-4-carbaldéhyde

Vue d'ensemble

Description

3,5-dibromo-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H2Br2N2O and its molecular weight is 253.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-dibromo-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du pyrazole sont reconnus pour leurs propriétés antimicrobiennes. La structure du 3,5-dibromo-1H-pyrazole-4-carbaldéhyde peut être utilisée pour synthétiser des composés qui présentent des activités antibactériennes et antifongiques. Cela est particulièrement pertinent dans le développement de nouveaux médicaments capables de lutter contre les souches résistantes de bactéries et de champignons .

Agents antitumoraux

Le cycle pyrazole est une caractéristique commune à de nombreux agents antitumoraux. La recherche a indiqué que la substitution de différents groupes sur le cycle pyrazole peut conduire à des composés ayant une activité antitumorale significative. En tant que tel, le this compound pourrait servir de précurseur dans la synthèse de ces agents thérapeutiques potentiels .

Propriétés antioxydantes

Le stress oxydatif est un facteur de nombreuses maladies, et les antioxydants sont essentiels pour atténuer ce stress. Les dérivés du pyrazole ont montré un potentiel en tant qu'antioxydants. Les substitutions spécifiques sur le cycle pyrazole, telles que celles du this compound, peuvent être explorées pour leur efficacité dans la réduction des dommages oxydatifs dans les cellules .

Recherche agrochimique

Dans l'industrie agrochimique, les dérivés du pyrazole sont explorés pour leurs propriétés insecticides et herbicides. Les caractéristiques structurelles du this compound peuvent être modifiées pour améliorer ces propriétés, ce qui pourrait conduire au développement de nouveaux produits agrochimiques .

Effets neuroprotecteurs

Des études ont montré que certains dérivés du pyrazole peuvent avoir des effets neuroprotecteurs en inhibant des enzymes comme l'acétylcholinestérase. Cette enzyme est impliquée dans la dégradation de l'acétylcholine, un neurotransmetteur, et son inhibition peut aider dans le traitement des maladies neurodégénératives. Les effets du this compound sur ces enzymes pourraient être un domaine de recherche prometteur .

Activités anti-inflammatoires et antidépressives

Il a été rapporté que les dérivés du pyrazole possèdent des activités anti-inflammatoires et antidépressives. Le cadre structurel du this compound offre un échafaudage pour développer de nouveaux composés capables de moduler les voies biologiques impliquées dans l'inflammation et la dépression .

Applications antiparasitaires

La lutte contre les infections parasitaires est en cours, et de nouveaux médicaments sont toujours en demande. Les dérivés du pyrazole ont été identifiés comme des agents antiparasitaires potentiels. La recherche sur les applications du this compound dans ce domaine pourrait conduire à la découverte de nouveaux traitements contre les maladies parasitaires .

Chimie verte et catalyse

La synthèse des dérivés du pyrazole peut être optimisée en utilisant des principes de chimie verte, tels que l'emploi de catalyseurs non toxiques, économiques et écologiques. Le this compound pourrait être utilisé dans de tels procédés de synthèse, contribuant au développement de pratiques chimiques durables .

Propriétés

IUPAC Name |

3,5-dibromo-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUYWYXSQUOTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)

![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)